N-methyl-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

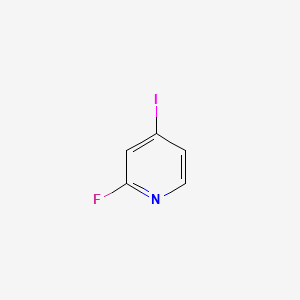

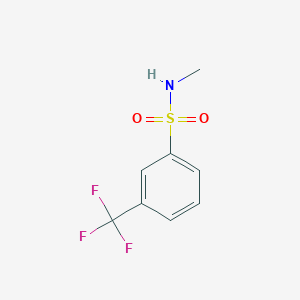

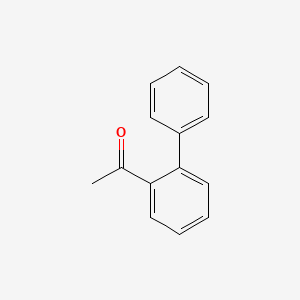

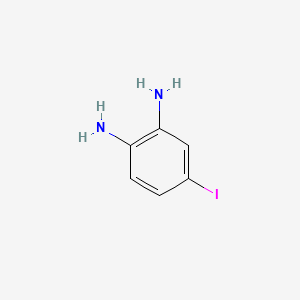

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 .

Molecular Structure Analysis

The molecular structure of “N-methyl-3-(trifluoromethyl)benzenesulfonamide” is represented by the formula C8H8F3NO2S . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 239.21 .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Organic Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have shown potential as anticancer and antimicrobial agents .

Methods of Application or Experimental Procedures

The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

Results or Outcomes

Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

Antimalarial Prototypes

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes .

Methods of Application or Experimental Procedures

A rational approach was used to synthesize a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds .

Results or Outcomes

The results suggest that N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides are potential lead compounds for the development of new antimalarial drugs .

Amine Protecting Group

Specific Scientific Field

Organic Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide”, also known as Nms-amides, is used as an amine protecting group with unique stability and selectivity .

Methods of Application or Experimental Procedures

The study involved the development of a new sulfonamide protecting group, termed Nms . The incorporation, robustness, and cleavability of this group were investigated .

Results or Outcomes

Nms-amides were found to be superior to traditional sulfonamide protecting groups in a broad range of case studies .

Proteomics Research

Specific Scientific Field

Biochemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in proteomics research .

Methods of Application or Experimental Procedures

This compound is used as a biochemical in proteomics research .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-N-methyl-3-(trifluoromethyl)-benzenesulfonamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propiedades

IUPAC Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWSVFJWWNNYKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429164 |

Source

|

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

882423-09-8 |

Source

|

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B1312454.png)

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)